molecular formula C6H9N3O B061972 N-(4-Methyl-1H-imidazol-2-yl)acetamide CAS No. 160041-61-2

N-(4-Methyl-1H-imidazol-2-yl)acetamide

Cat. No.: B061972
CAS No.: 160041-61-2
M. Wt: 139.16 g/mol
InChI Key: AIEWKBISOOGENG-UHFFFAOYSA-N
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Description

N-(4-Methyl-1H-imidazol-2-yl)acetamide is a synthetically accessible small molecule featuring a core acetamide-substituted imidazole scaffold, making it a compound of significant interest in medicinal chemistry and biochemical research. Its primary research value lies in its role as a key intermediate or precursor in the synthesis of more complex heterocyclic compounds, particularly those designed to modulate kinase activity. The 2-acetamidoimidazole structure is a privileged motif found in inhibitors targeting various ATP-binding sites. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel therapeutic agents for areas such as oncology and inflammatory diseases. Its mechanism of action, when incorporated into larger active pharmaceutical ingredients (APIs), often involves competitive binding at the kinase domain, thereby disrupting signal transduction pathways critical for cell proliferation and survival. This reagent is essential for chemists and biologists engaged in hit-to-lead optimization and probe development, providing a versatile building block for constructing targeted chemical libraries. All studies must be conducted in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-methyl-1H-imidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3O/c1-4-3-7-6(8-4)9-5(2)10/h3H,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEWKBISOOGENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340654
Record name N-(4-Methyl-1H-imidazol-2-yl)acetamide
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Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160041-61-2
Record name N-(4-Methyl-1H-imidazol-2-yl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Methyl-1H-imidazol-2-yl)-acetamide
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Synthetic Methodologies and Reaction Pathways for N 4 Methyl 1h Imidazol 2 Yl Acetamide

Established Synthetic Routes to the N-(4-Methyl-1H-imidazol-2-yl)acetamide Core Structure

The synthesis of this compound is predominantly achieved through sequential reactions that first construct the substituted imidazole (B134444) ring, followed by the introduction of the acetamide (B32628) group.

Multi-step Reaction Sequences and Key Intermediates

Multi-step synthesis is a cornerstone for obtaining this compound, primarily involving the initial preparation of the key intermediate, 2-amino-4-methylimidazole. This intermediate is subsequently acylated to yield the final product.

One of the most classic methods for constructing the imidazole core is the Debus-Radziszewski imidazole synthesis . This reaction involves the condensation of three components: a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikiwand.comwikipedia.orgscribd.com For the synthesis of the 4-methylimidazole (B133652) moiety, methylglyoxal (B44143) can serve as the dicarbonyl component, reacting with formaldehyde (B43269) and ammonia. researchgate.net A variation of this approach to form the 2-amino derivative involves the reaction of an α-haloketone with guanidine (B92328).

A common multi-step pathway can be summarized as:

Formation of 2-Amino-4-methylimidazole: This key intermediate can be synthesized by reacting chloroacetone (B47974) (an α-haloketone) with guanidine. The reaction proceeds via initial nucleophilic substitution followed by cyclization and dehydration to form the aromatic imidazole ring.

Acetylation of 2-Amino-4-methylimidazole: The final step is the N-acetylation of the 2-amino group. This is typically achieved by treating the 2-amino-4-methylimidazole intermediate with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in an appropriate solvent. prepchem.comresearchgate.net

Modern synthetic approaches also utilize palladium-catalyzed cross-coupling reactions to construct substituted 2-aminoimidazoles, which can then be functionalized. nih.gov These methods offer high yields and broad substrate scope, although they may involve more complex catalysts and reaction conditions.

Table 1: Key Intermediates and Reagents in Multi-step Synthesis

Reaction StepKey Intermediate/Starting MaterialReagentsProduct
Imidazole Ring FormationChloroacetone and GuanidineBase (e.g., NaOEt)2-Amino-4-methylimidazole
Acetylation2-Amino-4-methylimidazoleAcetyl chloride or Acetic anhydrideThis compound

One-Pot Synthesis Approaches

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer advantages in terms of efficiency, reduced waste, and time savings. bohrium.com While a direct one-pot synthesis for this compound is not extensively documented, related methodologies for substituted 2-aminoimidazoles and 2-acylaminobenzimidazoles suggest its feasibility. researchgate.netresearchgate.net

For instance, a microwave-assisted, one-pot, two-step protocol has been developed for creating polysubstituted 2-aminoimidazoles. researchgate.net This process involves the sequential formation of an imidazo[1,2-a]pyrimidinium salt from a 2-aminopyrimidine (B69317) and an α-bromocarbonyl compound, followed by ring opening with hydrazine. researchgate.netnih.gov Adapting such a strategy could potentially lead to the target molecule in a more streamlined fashion.

Another relevant approach is the one-pot synthesis of 2-acylaminobenzimidazoles from the reaction between 1,2-phenylenediamine derivatives and trichloroacetyl isocyanate, which proceeds smoothly at room temperature. researchgate.net Furthermore, multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step and have been widely applied to the synthesis of various imidazole derivatives. bohrium.comnih.govresearchgate.net A four-component reaction utilizing amino acid esters, aldehydes, alkynes, and amino alcohols has been developed to synthesize imidazole-4(2H)-ones, showcasing the potential of MCRs in this field. researchgate.net

Mechanistic Analysis of Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The synthesis of this compound involves several key mechanistic pathways.

Nucleophilic Substitution Pathways

Nucleophilic substitution is fundamental to the construction of the imidazole ring, particularly when starting from α-haloketones. gacariyalur.ac.in In the reaction between chloroacetone and guanidine, the initial step is a nucleophilic attack by one of the nitrogen atoms of guanidine on the α-carbon of chloroacetone, displacing the chloride leaving group. This is a classic example of an SN2 reaction. The rate of this bimolecular reaction depends on the concentration of both the nucleophile (guanidine) and the electrophile (chloroacetone). gacariyalur.ac.in The reaction involves a backside attack, leading to an inversion of configuration at the electrophilic carbon.

Cyclization Reactions and Imidazole Ring Formation

The formation of the heterocyclic imidazole ring is the key bond-forming event.

From α-Haloketones and Guanidine: Following the initial nucleophilic substitution, the resulting intermediate undergoes an intramolecular cyclization. A nitrogen atom from the guanidine moiety attacks the carbonyl carbon of the original ketone. This is followed by a dehydration step, which results in the formation of the stable, aromatic 2-amino-4-methylimidazole ring.

Debus-Radziszewski Synthesis: The mechanism of this classic reaction is thought to occur in two main stages. First, the dicarbonyl compound (e.g., methylglyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. wikipedia.orgslideshare.net In the second stage, this diimine condenses with an aldehyde (e.g., formaldehyde). A subsequent cyclization and oxidation (dehydrogenation) step yields the final imidazole product. scribd.comslideshare.net

Metal-Catalyzed Cyclization: Modern methods, such as the palladium-catalyzed carboamination of N-propargyl guanidines, involve a different mechanistic cycle. The proposed mechanism involves oxidative addition of an aryl triflate to the palladium(0) catalyst, followed by coordination to the alkyne. An outer-sphere attack of the guanidine nucleophile onto the alkyne (anti-aminopalladation) occurs, followed by reductive elimination. The resulting exocyclic product then isomerizes to form the thermodynamically stable 2-aminoimidazole ring. nih.govacs.org

Acetylation and Amidation Reactions

The final step in the synthesis is the formation of the amide bond to produce this compound. This is typically achieved by reacting 2-amino-4-methylimidazole with an acetylating agent like acetyl chloride or acetic anhydride. prepchem.comias.ac.in The mechanism of this acylation can be influenced by the presence of a catalyst, such as N-methylimidazole or 4-dimethylaminopyridine (B28879) (DMAP).

Two primary mechanistic pathways are considered: nih.gov

Nucleophilic Catalysis: The catalyst (e.g., N-methylimidazole) first acts as a nucleophile, attacking the acetylating agent (e.g., acetyl chloride) to form a highly reactive N-acetylimidazolium intermediate. This intermediate is a much more potent acetylating agent than acetyl chloride itself. The 2-amino-4-methylimidazole then attacks this activated intermediate, transferring the acetyl group to the amino nitrogen and regenerating the catalyst. nih.gov

General Base Catalysis: In this pathway, the catalyst functions as a base, deprotonating the 2-amino group of the imidazole substrate. This increases the nucleophilicity of the amine, allowing it to more readily attack the acetylating agent (e.g., acetic anhydride). nih.gov

The operative mechanism often depends on the specific reagents and conditions used. For instance, the reaction between acetyl chloride and an alcohol catalyzed by N-methylimidazole proceeds entirely via the nucleophilic route, while the reaction with acetic anhydride proceeds via general base catalysis. nih.gov

Table 2: Mechanistic Pathways in Acetylation

MechanismKey FeatureRole of CatalystTypical Acetylating Agent
Nucleophilic CatalysisFormation of a reactive N-acylated catalyst intermediate.Acts as a nucleophile to become activated.Acetyl Chloride
General Base CatalysisEnhancement of substrate nucleophilicity.Acts as a base to deprotonate the substrate.Acetic Anhydride

Optimization of Synthetic Conditions and Green Chemistry Principles in this compound Synthesis

The synthesis of imidazole-containing compounds, including this compound, is an area of continuous research, with a significant focus on optimizing reaction conditions to improve yields, reduce costs, and minimize environmental impact. Central to this effort is the application of green chemistry principles, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comresearchgate.net

Key principles of green chemistry relevant to imidazole synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, and employing catalysis. chemmethod.comresearchgate.net Methodologies for synthesizing imidazole derivatives have evolved to incorporate these principles through various techniques. One-pot procedures, solvent-free (neat) conditions, and the use of greener solvents and catalysts are prominent strategies. acs.orgnih.govnih.gov

For instance, a novel, general, and green approach known as the El-Saghier reaction involves the reaction of various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride. acs.orgnih.gov This method allows for the synthesis of imidazolidin-4-ones in a one-pot, sequential procedure under neat (solvent-free) conditions. acs.orgnih.gov Such solvent-free approaches are highly advantageous as they eliminate issues related to hazardous solvent cost, safety, and pollution, often resulting in excellent yields (90-98%) within shorter reaction times. acs.orgnih.gov Microwave irradiation is another green technique applied to the synthesis of benzimidazole (B57391) derivatives, which can significantly reduce reaction times and improve yields. semanticscholar.orgnih.gov

The choice of solvent and catalyst plays a crucial role in the green synthesis of imidazole scaffolds. Researchers have explored using green solvents like polyethylene (B3416737) glycol (PEG) and even aqueous solutions to replace hazardous volatile organic compounds. chemmethod.com Similarly, the use of efficient and reusable catalysts, such as metal complexes or acids under mild conditions, aligns with green chemistry goals by enhancing reaction efficiency and reducing waste. chemmethod.comnih.gov For example, the synthesis of 1,2-disubstituted benzimidazole derivatives has been achieved under solvent-free conditions using p-toluenesulfonic acid as a catalyst, highlighting the benefits of high efficiency and simple product isolation. nih.gov These optimized, eco-friendly methodologies represent a significant advancement in heterocyclic chemistry and are applicable to the synthesis of this compound and its analogues.

Synthesis of this compound Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. Modifications are typically introduced at several key positions: the acetamide nitrogen, the acetyl methyl group, and the imidazole ring itself. These synthetic efforts aim to explore structure-activity relationships for various applications.

A common strategy involves the substitution of the acetyl group with different moieties. For example, 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives have been synthesized to investigate their biological activities. nih.govresearchgate.net This involves reacting an amino-imidazole precursor with various chloroacetylated heterocyclic amines, such as (benz)azoles or piperazines, to introduce diverse functionalities onto the acetamide side chain. nih.govresearchgate.net

Another approach focuses on modifying the imidazole ring. The synthesis of N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18F]FBNA) demonstrates a multi-step pathway where a nitro group is present on the imidazole ring. nih.gov The synthesis begins with the creation of a 2-nitroimidazole (B3424786) acetic acid intermediate, which is then coupled with a substituted benzylamine (B48309). nih.gov This acylation reaction is a key step, often facilitated by activating agents like trifluoroacetic anhydride or carbodiimides (EDC) to achieve good yields. nih.gov

Furthermore, derivatives can be created by building upon the core imidazole structure. The synthesis of compounds like 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one involves converting a methyl-imidazole precursor into a more complex heterocyclic system containing an oxadiazole ring. mdpi.com This showcases how the imidazole moiety can act as a foundational block for constructing larger, multi-ring structures.

The table below summarizes various synthetic pathways used to generate derivatives based on related imidazole acetamide scaffolds.

Derivative ClassCore ScaffoldSynthetic StrategyKey ReagentsReference
2-Substituted PhenylacetamidesN-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamideN-acylation with various chloroacetylated heterocycles.Chloroacetyl chloride, substituted amines (piperazine, benzazoles). nih.govresearchgate.net
Nitroimidazole AcetamidesN-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamideAcylation of a substituted benzylamine with a 2-nitroimidazole acetic acid intermediate.Trifluoroacetic anhydride, 4-fluorobenzylamine, EDC, DIPEA. nih.gov
Thioacetamido Benzamides4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamidesMulti-step synthesis involving chloroacetylation followed by substitution with 2-mercaptobenzimidazole (B194830) and subsequent amide formation.Chloroacetyl chloride, 2-mercaptobenzimidazole, thionyl chloride, substituted anilines. researchgate.net
Thienopyrimidinone Acetamides2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamideModification of a thienopyrimidinone core structure containing a benzimidazole moiety to introduce a substituted acetamide group.Substituted anilines, chloroacetyl chloride. nuph.edu.ua

Advanced Spectroscopic and Structural Characterization of N 4 Methyl 1h Imidazol 2 Yl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the precise atomic connectivity of a molecule in solution. Through the analysis of proton (¹H) and carbon-13 (¹³C) spectra, along with two-dimensional correlation experiments, a detailed picture of the N-(4-Methyl-1H-imidazol-2-yl)acetamide structure is assembled.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. The expected signals for this compound are assigned based on characteristic chemical shift regions and spin-spin coupling patterns. The imidazole (B134444) N-H proton typically appears as a broad singlet at a high chemical shift due to its acidic nature. The lone proton on the imidazole ring (H-5) is expected to appear as a singlet. The methyl group attached to the imidazole ring (4-CH₃) and the methyl group of the acetamide (B32628) moiety (NHCOCH₃) also produce distinct singlet signals. The amide proton (N-H) signal is often broad and its position can be solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Imidazole N-H 10.0 - 12.0 broad singlet
Amide N-H 8.5 - 10.5 broad singlet
Imidazole H-5 6.5 - 7.0 singlet
Imidazole 4-CH₃ 2.1 - 2.3 singlet

Note: Predicted values are based on typical chemical shifts for similar functional groups and molecular fragments.

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom within the molecule. For this compound, six distinct signals are anticipated. The carbonyl carbon of the acetamide group is characteristically found at the high-frequency (downfield) end of the spectrum. The three carbons of the imidazole ring (C-2, C-4, and C-5) resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and substituents. The two methyl carbons appear at the low-frequency (upfield) end of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Acetamide C=O 168 - 172
Imidazole C-2 145 - 150
Imidazole C-4 130 - 135
Imidazole C-5 115 - 120
Acetamide -CH₃ 23 - 26

Note: Predicted values are based on typical chemical shifts for similar functional groups and molecular fragments found in related heterocyclic compounds. arabjchem.org

To unequivocally confirm the assignments made in one-dimensional NMR and to establish through-bond and through-space connectivities, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons, though in this specific molecule with many singlet signals, its primary utility would be to confirm the absence of proton-proton coupling for the ring and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively link the proton signals for H-5, the imidazole methyl, and the acetamide methyl to their corresponding carbon signals in the ¹³C spectrum. rsc.orgipb.ptscience.gov

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Elucidation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorptions corresponding to N-H stretching from both the imidazole ring and the amide group, typically in the range of 3100-3400 cm⁻¹. A prominent and sharp absorption band, known as the Amide I band, is expected between 1650 and 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the secondary amide. The Amide II band, resulting from N-H bending and C-N stretching, typically appears around 1520-1570 cm⁻¹. C-H stretching vibrations from the methyl groups and the imidazole ring are expected in the 2800-3100 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
N-H Stretching Imidazole & Amide N-H 3100 - 3400
C-H Stretching Aromatic & Aliphatic C-H 2800 - 3100
C=O Stretching (Amide I) Amide C=O 1650 - 1700
N-H Bending (Amide II) Amide N-H 1520 - 1570

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of the compound and offering structural insights through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₆H₉N₃O, corresponding to a monoisotopic mass of 139.0746 Da. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected as the protonated molecular ion, [M+H]⁺, at an m/z of approximately 140.0824.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in tandem MS (MS/MS) experiments can further validate the structure. Common fragmentation pathways would likely involve the neutral loss of ketene (B1206846) (CH₂=C=O, 42.01 Da) from the parent ion, or the cleavage of the amide bond to produce characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Description
[M+H]⁺ [C₆H₁₀N₃O]⁺ 140.0824 Protonated Molecular Ion
[M-CH₂CO+H]⁺ [C₄H₈N₃]⁺ 98.0718 Loss of ketene
[CH₃CO]⁺ [C₂H₃O]⁺ 43.0184 Acetyl cation

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

A search of crystallographic databases did not yield a publicly available crystal structure for this compound. However, if a suitable single crystal were analyzed, the resulting data would provide invaluable structural information. One would expect to observe a planar or near-planar imidazole ring. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amide N-H as a donor and the amide carbonyl oxygen as an acceptor, potentially forming chains or dimeric motifs. The imidazole N-H group would also be expected to participate in hydrogen bonding, either with a nitrogen atom of an adjacent imidazole ring or with the amide carbonyl oxygen.

Table 5: Information Obtainable from X-ray Crystallography

Parameter Description
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Bond Lengths & Angles Precise measurements of all intramolecular distances and angles.
Torsion Angles Description of the conformation of the molecule.

Crystal System and Space Group Determination

The determination of the crystal system and space group for a compound like this compound is achieved through single-crystal X-ray diffraction. This technique provides precise information on the arrangement of atoms within the crystal lattice.

While specific data for the title compound is unavailable, studies on similar imidazole derivatives reveal common crystal systems. For instance, 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one has been reported to crystallize in a monoclinic system with the P2/c space group. mdpi.com Another related compound, (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, also crystallizes in the monoclinic system, but with a P21/c space group. nih.gov Given these examples, it is plausible that this compound could also crystallize in a common system such as monoclinic or orthorhombic. The final determination, however, would require experimental analysis.

Table 1: Crystal System and Space Group of Related Imidazole Compounds

CompoundCrystal SystemSpace Group
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-oneMonoclinicP2/c
(1H-benzimidazol-2-yl)(morpholin-4-yl)methanethioneMonoclinicP21/c
This compoundNot ReportedNot Reported

Data for this compound is not available and is included for comparative purposes.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The molecular structure of this compound, featuring both hydrogen bond donors (N-H groups of the imidazole ring and the acetamide) and acceptors (the carbonyl oxygen and the nitrogen atoms of the imidazole ring), suggests that hydrogen bonding plays a significant role in its crystal packing. These interactions are crucial in stabilizing the crystal lattice.

In the absence of specific data, we can look at analogous structures. For example, in the crystal structure of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate, a variety of intermolecular hydrogen bonds are observed. researchgate.net Similarly, for N-(4-(4-(4-fluorophenyl)-1-methyl-2-((R)-methylsulfinyl)-1H-imidazol-5-yl) pyridin-2-yl)acetamide dihydrate, intermolecular O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds create a three-dimensional network. nih.gov It is highly probable that this compound would exhibit similar N—H⋯O and N—H⋯N hydrogen bonding patterns, forming chains or more complex networks.

Hirshfeld Surface Analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the close contacts between molecules. For (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, Hirshfeld surface analysis revealed that H⋯H contacts account for the largest contribution to the crystal packing (46.4%), followed by C⋯H/H⋯C (21.0%) and S⋯H/H⋯S (15.7%) contacts. nih.gov A similar analysis for this compound would likely show significant contributions from H⋯H, C⋯H/H⋯C, and N⋯H/H⋯N contacts, providing a quantitative understanding of the forces holding the crystal together.

Table 2: Potential Intermolecular Interactions in this compound

Interaction TypePotential Donor/Acceptor Groups
Hydrogen Bonding N-H (imidazole) ⋯ O=C (acetamide)
N-H (acetamide) ⋯ N (imidazole)
N-H (imidazole) ⋯ N (imidazole)
van der Waals Forces Interactions involving the methyl group and aromatic rings.
π-π Stacking Potential interactions between imidazole rings.

It is important to reiterate that this discussion is based on the analysis of related compounds, and the actual structural details of this compound can only be confirmed through experimental crystallographic studies.

Computational and Theoretical Investigations of N 4 Methyl 1h Imidazol 2 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution, orbital energies, and electrostatic potentials, which collectively govern the molecule's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.net This optimization seeks the lowest energy conformation, providing crucial information about bond lengths, bond angles, and dihedral angles.

For derivatives of imidazole (B134444) and acetamide (B32628), DFT methods, such as B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), are commonly employed to achieve a balance between computational cost and accuracy. nih.govnih.gov The optimized geometry represents the molecule's most probable structure in the gaseous phase and serves as the foundation for all other computational analyses. For instance, in a study of a related benzimidazole (B57391) derivative, DFT calculations were used to determine the optimized bond lengths and angles, revealing a planar benzimidazole ring with carboxylate groups oriented out of the plane. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for an Imidazole Derivative (Analogous System) Since specific DFT data for N-(4-Methyl-1H-imidazol-2-yl)acetamide is not readily available in the cited literature, this table presents typical parameters for a related imidazole derivative to illustrate the type of data obtained from DFT calculations.

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC-N (imidazole ring)1.391 Å biointerfaceresearch.com
Bond LengthC=N (imidazole ring)1.316 Å biointerfaceresearch.com
Bond LengthC=O (amide)1.252 Å nih.gov
Bond AngleC-N-C (imidazole ring)~108-110°
Dihedral AngleImidazole-AcetamideVaries with conformation

Data is hypothetical and based on typical values found in computational studies of similar molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comscielo.org.mx A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For a related N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating a significant degree of stability. irjweb.com

Table 2: Frontier Molecular Orbital Energies for an Imidazole Derivative (Analogous System) This table provides example FMO data from a computational study on a related imidazole compound to demonstrate the typical values obtained.

Molecular OrbitalEnergy (eV)
HOMO-6.2967 irjweb.com
LUMO-1.8096 irjweb.com
Energy Gap (ΔE) 4.4871 irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. These areas are usually found around electronegative atoms like oxygen and nitrogen. nih.gov Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, often around hydrogen atoms, and are prone to nucleophilic attack. biointerfaceresearch.com Green areas represent regions of neutral potential. biointerfaceresearch.com For various nitroimidazolyl and heterocyclic compounds, MEP analysis has shown that a wide and deep negative potential area, often near the nitro group, is correlated with their radiosensitizing efficiency. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions within a molecule. acadpubl.eu It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule due to electron delocalization. acadpubl.eu

NBO analysis can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from nitrogen or oxygen atoms into adjacent anti-bonding orbitals. acadpubl.eu For instance, in a study of a substituted imidazole derivative, NBO analysis revealed significant intramolecular charge transfer from the lone pairs of chlorine to the antibonding π* orbitals of the aromatic ring, contributing to the molecule's stability. acadpubl.eu This type of analysis helps to rationalize the observed electronic properties and reactivity of the molecule.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein), forming a stable complex. mdpi.comdergipark.org.tr It is a cornerstone of structure-based drug design, providing insights into how a potential drug molecule might interact with its biological target. researchgate.net

A primary goal of molecular docking is to predict the binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor. core.ac.uk This is often expressed as a docking score or binding energy, typically in kcal/mol, where a more negative value indicates a stronger and more favorable interaction. dergipark.org.trmdpi.com For example, in a study of novel imidazole derivatives as potential inhibitors for SARS-CoV-2 main protease, binding affinities ranged from -8.3 to -9.0 kcal/mol. biointerfaceresearch.com

Beyond just predicting binding strength, docking simulations provide a detailed analysis of the binding mode. This includes identifying the specific amino acid residues in the receptor's active site that interact with the ligand. nih.gov The analysis reveals the types of intermolecular interactions that stabilize the complex, such as:

Hydrogen bonds: Crucial for specificity and strong binding.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and receptor.

Van der Waals forces: General attractive or repulsive forces between atoms.

Pi-pi stacking: Interactions between aromatic rings.

In a docking study of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, the most active compounds displayed favorable docking scores and formed key interactions within the binding pockets of their target proteins. researchgate.net Such detailed interaction analysis is vital for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. nih.gov

Identification of Key Binding Sites and Pharmacophore Elements

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the this compound scaffold, computational analyses, often supported by X-ray crystallography of related compounds, have elucidated key pharmacophoric elements that govern its binding affinity and selectivity. nih.gov

The imidazole core is of primary importance for inhibitory activity, often serving as a crucial interaction point within a target's binding site. nih.gov Key pharmacophoric features identified for this class of compounds typically include:

Hydrogen Bond Donors/Acceptors: The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the sp2 hybridized nitrogen). The acetamide linker also possesses a hydrogen bond donor (N-H) and an acceptor (C=O). These features are critical for forming directed interactions with amino acid residues in a protein's active site, such as the hinge region of a kinase. nih.gov

Hydrophobic/Aromatic Center: The 4-methyl group on the imidazole ring provides a key hydrophobic feature. Depending on the target, this group can fit into small lipophilic subpockets, contributing to binding affinity and selectivity. nih.gov

Planar Features: The aromaticity of the imidazole ring itself is a significant feature, often participating in pi-stacking or other non-covalent interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Molecular docking simulations of related imidazole derivatives further confirm these features, predicting binding conformations where the imidazole moiety engages in key hydrogen bonding while other parts of the molecule occupy adjacent hydrophobic and hydrophilic pockets. nuph.edu.ua These computational studies allow for the construction of a comprehensive pharmacophore model that can be used to screen virtual libraries for new compounds with potentially similar biological activities.

Pharmacophore FeatureStructural Origin in this compoundPotential Interaction Type
Hydrogen Bond DonorImidazole N-H, Acetamide N-HInteraction with backbone or side-chain acceptors (e.g., Asp, Glu, carbonyls)
Hydrogen Bond AcceptorImidazole N, Acetamide C=OInteraction with backbone or side-chain donors (e.g., Arg, Lys, Ser)
Hydrophobic GroupImidazole-Methyl (CH3)van der Waals interactions within a lipophilic pocket
Aromatic/Planar RegionImidazole Ringπ-π stacking or hydrophobic interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For derivatives of this compound, QSAR studies are instrumental in predicting the activity of novel analogs and in understanding which molecular properties are most influential in determining their efficacy. researchgate.netijddd.com

The development of a robust QSAR model involves calculating a wide range of molecular descriptors for a set of compounds with known biological activities and then using statistical methods to generate a predictive equation. researchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For imidazole-acetamide derivatives, these descriptors are typically grouped into several categories: kg.ac.rsnih.gov

Constitutional (1D): These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological (2D): These are derived from the 2D representation of the molecule and describe atomic connectivity and branching. Examples include connectivity indices and topological polar surface area (TPSA).

Geometrical (3D): These descriptors are calculated from the 3D coordinates of the molecule and describe its size and shape. Examples include molecular volume and surface area.

Physicochemical: These relate to the compound's physical and chemical properties, such as lipophilicity (logP), molar refractivity (MR), and polarizability.

Quantum-Chemical: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as dipole moment, HOMO/LUMO energies, and atomic charges. In a QSAR study on related imidazole derivatives, the descriptor "Quadrupole2" was found to have a positive coefficient, indicating its importance for activity. researchgate.net

Descriptor ClassExample DescriptorSignificance in Drug Action
Physicochemical XLogP3-AA (Lipophilicity)Governs membrane permeability and hydrophobic interactions with the target.
Topological Topological Polar Surface Area (TPSA)Correlates with passive molecular transport through membranes and bioavailability. nih.gov
Constitutional Hydrogen Bond Donor/Acceptor CountDetermines the capacity for forming specific hydrogen bonds with the receptor. nih.gov
Constitutional Rotatable Bond CountRelates to conformational flexibility and entropy loss upon binding. nih.gov
Quantum-Chemical Dipole MomentInfluences long-range electrostatic interactions and solubility.
Quantum-Chemical Quadrupole2Describes the charge distribution; found to be a major contributing descriptor in QSAR models of related imidazole acetamides. researchgate.net

Once descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to generate a simple and interpretable equation that links a set of descriptors to the biological activity (e.g., pIC50). researchgate.net

For a series of imidazole-(benz)azole and imidazole-piperazine derivatives, a statistically significant 2D-QSAR model was developed using MLR. researchgate.net The quality and predictive power of such a model are assessed using several statistical parameters:

r² (Coefficient of Determination): Indicates the proportion of variance in the biological activity that is explained by the model. Values closer to 1.0 are better.

q² (Cross-validated r²): Assessed through methods like leave-one-out (LOO) cross-validation, it measures the internal predictive ability of the model. acs.org

pred_r² (External r²): Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. researchgate.net

A representative QSAR model for a class of related compounds might take the form: pIC₅₀ = β₀ + β₁(Descriptor A) - β₂(Descriptor B) + ...

In a study of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide analogs, a 2D-QSAR model yielded an r² of 0.9762 and a pred_r² of 0.9162, indicating a robust and highly predictive model. researchgate.net Such models provide valuable insights; for instance, a positive coefficient for a lipophilicity descriptor suggests that increasing hydrophobicity in a certain region of the molecule may enhance activity, while a negative coefficient for a steric descriptor indicates that bulky substituents are detrimental. researchgate.net

Statistical ParameterTypical Value for a Good ModelDescription
(Coefficient of Determination)> 0.8Measures the goodness of fit of the model to the training data.
(Internal Cross-Validation)> 0.7Assesses the internal robustness and predictive ability of the model.
pred_r² (External Validation)> 0.6Evaluates the model's ability to predict the activity of new, unseen compounds.
F-test Value HighIndicates the statistical significance of the relationship between descriptors and activity.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While docking and QSAR provide static pictures of ligand-receptor interactions and property-activity relationships, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic-level movements of a molecule or a molecular system over time, providing critical information on conformational flexibility, stability, and the nature of intermolecular interactions. nih.gov

For this compound, MD simulations can be used to:

Analyze Conformational Preferences: The molecule has several rotatable bonds, particularly in the acetamide linker. MD simulations in a solvent (like water) can explore the accessible conformations and determine the lowest energy states and the barriers between them.

Assess Binding Stability: When docked into a receptor's active site, an MD simulation (typically on the nanosecond timescale) can assess the stability of the predicted binding pose. ajchem-a.comnih.gov Key interactions, such as hydrogen bonds, are monitored throughout the simulation to see if they are maintained. ajchem-a.com

Characterize Ligand-Receptor Dynamics: MD simulations reveal how the ligand and protein move and adapt to each other, providing a more realistic picture of the binding event than static docking.

The results of an MD simulation are analyzed using several parameters to quantify stability and dynamics: ajchem-a.com

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time from a reference structure. A stable RMSD for the ligand within the binding site indicates a stable binding mode. ajchem-a.com

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues around their average position. It can highlight which parts of the ligand or protein are most flexible.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to the solvent. Changes in SASA upon binding can indicate how the ligand is buried within the active site. ajchem-a.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the course of the simulation, confirming the importance of key interactions. ajchem-a.com

In studies of related imidazole and acetamide-containing compounds, MD simulations of 100 ns have been used to confirm that proposed ligands maintain their structural integrity and key molecular interactions within the target's active site. nih.govnih.gov

MD Simulation ParameterInformation ProvidedIndication of Stability
RMSD (Root Mean Square Deviation)Overall structural deviation of the ligand/protein from the initial pose.Low, stable plateau in the RMSD plot over time.
RMSF (Root Mean Square Fluctuation)Flexibility of specific parts of the ligand or protein residues.Low fluctuations for key interacting atoms/residues.
SASA (Solvent Accessible Surface Area)Degree of ligand burial in the active site.A consistently low SASA value for the complexed ligand.
Hydrogen Bond Occupancy Persistence of specific hydrogen bonds over the simulation time.High occupancy (>50%) for key hydrogen bonds identified in docking.

Biological Activity and Mechanistic Elucidation of N 4 Methyl 1h Imidazol 2 Yl Acetamide and Its Analogues

Antimicrobial Activity Studies

The antimicrobial properties of N-(4-Methyl-1H-imidazol-2-yl)acetamide and its related analogues have been a subject of significant scientific investigation. These studies have unveiled their potential efficacy against a variety of pathogenic microorganisms, including bacteria, fungi, and protozoa.

Antibacterial Efficacy and Spectrum of Activity

Derivatives of imidazole (B134444) and acetamide (B32628) have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives were synthesized and evaluated for their antimicrobial properties. Among these, compounds 7, 8, 9, and 11 were identified as highly potent antibacterial agents, effective against both Gram-positive and Gram-negative bacterial species with a Minimum Inhibitory Concentration (MIC) of 0.027 µM/ml for each. nih.gov

Similarly, novel benzimidazole-N-phenyl acetamide derivatives have been synthesized and screened for their antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, and Klebsiella pneumonia indexcopernicus.com. In another study, 2-mercaptobenzothiazole acetamide derivatives were synthesized, with compounds 2b and 2i showing good antibacterial activity, comparable to the standard drug levofloxacin. Specifically, the MIC of compound 2b against B. subtilis was even lower than that of levofloxacin nih.gov.

Furthermore, a series of N-(4-substituted phenyl) acetamide derivatives carrying a 1,3,4-oxadiazole moiety exhibited favorable antiviral activities against tobacco mosaic virus (TMV) and also showed sustained inhibition against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri researchgate.net.

Antibacterial Activity of Imidazole and Acetamide Analogues
Compound/Analogue ClassBacterial Strain(s)Activity/MIC ValueReference
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides (Compounds 7, 8, 9, 11)Gram-positive and Gram-negative bacteriaMIC: 0.027 µM/ml nih.gov
2-Mercaptobenzothiazole acetamide derivative (Compound 2b)Bacillus subtilisMIC lower than levofloxacin nih.gov
2-Mercaptobenzothiazole acetamide derivative (Compound 2i)E. coli, S. typhi, S. aureus, B. subtilisMIC values close to levofloxacin nih.gov
N-(4-substituted phenyl) acetamide derivatives with 1,3,4-oxadiazoleXanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citriEC50 values of 0.734 and 1.79 µg/mL for compound A6 researchgate.net

Antifungal Efficacy

The antifungal potential of these compounds has also been explored. The same series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives were tested for antifungal activity. Compounds 8, 9, and 11 were found to be highly active against Candida albicans and Aspergillus niger, showing greater potency than the standard antifungal drug fluconazole. Compound 7 also demonstrated activity against Aspergillus niger with a MIC of 0.027 µM/ml nih.gov.

In another study, new N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives showed promising activity against C. albicans researchgate.net. Additionally, an imidazolylmethylaniline derivative has been studied, demonstrating antimycotic activity when compared to miconazole, ketoconazole, and bifonazole nih.gov.

Antifungal Activity of Imidazole and Acetamide Analogues
Compound/Analogue ClassFungal Strain(s)Activity/MIC ValueReference
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides (Compounds 8, 9, 11)Candida albicans, Aspergillus nigerMore active than fluconazole nih.gov
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (Compound 7)Aspergillus nigerMIC: 0.027 µM/ml nih.gov
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives (Compounds 3a, 3b, 3c)Candida albicansPromising activity researchgate.net
Imidazolylmethylaniline derivativeNot specifiedAntimycotic activity comparable to miconazole, ketoconazole, and bifonazole nih.gov

Antitubercular and Antimalarial Investigations

Research into the efficacy of this compound analogues has extended to more resilient pathogens, including those responsible for tuberculosis and malaria. A study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives included an in vitro assessment of their antitubercular activity against Mycobacterium tuberculosis H37Rv nih.gov. Compound 18 from this series was found to inhibit three vital mycobacterial enzymes nih.gov.

In the realm of antimalarial research, a screen of the Janssen Jumpstarter library against Plasmodium falciparum identified the N-acetamide indole hit class nih.gov. Further optimization led to analogues with potent asexual stage activity nih.govacs.org. The 4-methyl substitution on an N-aryl acetamide analogue was found to be important for its antimalarial activity nih.gov.

Antiprotozoal Activity against Parasitic Organisms

The scope of biological activity for imidazole-based compounds includes antiprotozoal effects. Benzimidazole (B57391) derivatives, such as albendazole and mebendazole, are known to act against protozoa by binding to β-tubulin dimers, which disrupts essential cellular processes mdpi.com. Organic salts of these compounds have been evaluated in vitro against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis, showing enhanced potency in some cases compared to the parent drugs mdpi.com. The broad therapeutic potential of various organic compounds against major protozoan diseases like giardiasis, leishmaniasis, malaria, trichomoniasis, and trypanosomiasis has been reviewed, highlighting the continuous search for new antiprotozoal agents nih.gov.

Anticancer and Cytotoxic Profile

The cytotoxic potential of this compound and its analogues against various cancer cell lines has been a significant area of research, revealing their promise as templates for the development of new anticancer agents.

Cell Line Specific Cytotoxicity Evaluation

A variety of imidazole and acetamide derivatives have been synthesized and evaluated for their cytotoxic effects on different human tumor cell lines. For instance, a study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives showed that while the majority of the derivatives were less cytotoxic than the standard drugs tamoxifen and 5-fluorouracil, compound 2 exhibited the highest cytotoxicity against the MCF7 breast cancer cell line (IC50 = 0.0047 µM/ml), and compound 10 was most effective against the HCT116 colon cancer cell line (IC50 = 0.0058 µM/ml) nih.govresearchgate.net.

Fourteen 4-trifluoromethylimidazole derivatives were investigated for their cytotoxicity against four human tumor cell lines: oral squamous cell carcinoma lines HSC-2, HSC-3, HSC-4, and promyelocytic leukemia HL-60 nih.gov. Among these, 4-trifluoromethyl-1,2-diphenylimidazole (IM5), 1-benzyl-4-trifluoromethyl-2-phenylimidazole (IM7), and 5-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl) ethyl]-1-methyl-2-phenyl-1H-imidazole (IM12) demonstrated significantly higher cytotoxicity and tumor-specificity nih.gov.

Furthermore, N-alkyl-nitroimidazole compounds have been tested against MDA-MB-231 human breast adenocarcinoma and A549 human lung carcinoma cell lines. The results indicated that lung cancer cells were more sensitive to N-methyl-nitroimidazole and N-ethyl-nitroimidazole openmedicinalchemistryjournal.com. A series of novel N-substituted bis-benzimidazole derivatives were screened for cytotoxicity against several cancer cell lines, including human breast carcinoma (MDA-MB453, MDA-MB468) and human lung cancer (NCI-H522, NCI-H23) cell lines .

Cell Line Specific Cytotoxicity of Imidazole and Acetamide Analogues
Compound/Analogue ClassCancer Cell Line(s)Activity/IC50 ValueReference
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (Compound 2)MCF7 (Breast)IC50: 0.0047 µM/ml nih.govresearchgate.net
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (Compound 10)HCT116 (Colon)IC50: 0.0058 µM/ml nih.govresearchgate.net
4-Trifluoromethylimidazole derivatives (IM5, IM7, IM12)HSC-2, HSC-3, HSC-4 (Oral Squamous Carcinoma), HL-60 (Promyelocytic Leukemia)High cytotoxicity and tumor-specificity nih.gov
N-Alkyl-nitroimidazolesMDA-MB-231 (Breast), A549 (Lung)LC50 as low as 16.7 µM in MDA-MB231 openmedicinalchemistryjournal.com
N-substituted bis-benzimidazole derivative (Compound 9c)MDA-MB453 (Breast), MCF-7 (Breast)IC50: 55.89 µg/ml (MDA-MB453), 52.09 µg/ml (MCF-7)
N-substituted bis-benzimidazole derivatives (Compounds 9g, 9i)NCI-H522 (Lung), NCI-H23 (Lung)IC50 ranges from 45.22 to 51.45 µg/ml
(1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60)CAL 27, FaDu (Head and Neck Squamous Cell Carcinoma)EC50 at 48h: 2.5 µM (CAL27), 2.9 µM (FaDu) mdpi.com

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

The ability of this compound analogues to impede cancer cell proliferation is significantly linked to their capacity to modulate the cell cycle and induce programmed cell death, or apoptosis. Cyclin-dependent kinases (CDKs) are crucial enzymes that regulate the progression of the cell cycle, and their inhibition is a key strategy in cancer therapy nih.gov.

Studies on imidazole-4-N-acetamide derivatives have demonstrated their potential to induce death in human tumor cell lines, including ovarian cancer and neuroblastoma nih.gov. The mechanism of action is often tied to the disruption of the cell cycle. For instance, certain 1-(diarylmethyl)-1H-imidazole compounds, which share a core structural motif, have been shown to cause a significant arrest of cancer cells in the G2/M phase of the cell cycle nih.gov. This cell cycle arrest prevents the cancer cells from dividing and proliferating, ultimately leading to the induction of apoptosis nih.gov. The pro-apoptotic effects of related benzimidazole derivatives have also been noted, with some compounds showing the ability to trigger PARP cleavage, a hallmark of apoptosis, in a concentration-dependent manner mdpi.com.

Flow cytometry analysis is a common method used to quantify the percentage of cells in each phase of the cell cycle, confirming the modulatory effects of these compounds nih.gov. By targeting the fundamental machinery of cell division, these acetamide derivatives represent a promising avenue for anticancer agent development.

Inhibition of DNA Synthesis and DNA Fragmentation Analysis

Beyond cell cycle modulation, direct interference with DNA synthesis is another mechanism through which acetamide derivatives exert their antiproliferative effects. The process of DNA replication is essential for cell division, and its inhibition is a validated strategy for targeting rapidly dividing cancer cells nih.gov. Some antibiotics function by disrupting the normal helical structure of DNA, which can expose it to fragmentation by nucleases, leading to cell death youtube.com.

While direct studies on this compound are limited, research on analogous structures provides insight. For example, certain hydrazone derivatives have been investigated for their ability to inhibit DNA synthesis, a key factor in their antitumor activity nih.gov. The inhibition of DNA synthesis prevents cancer cells from replicating their genetic material, a prerequisite for mitosis.

DNA fragmentation is a critical event in the apoptotic process. When a cell undergoes apoptosis, its DNA is cleaved by endonucleases into smaller fragments. This process can be visualized and quantified through various analytical techniques. Though not specifically detailed for the title compound, the induction of apoptosis by its analogues implies that DNA fragmentation is a downstream consequence of their cellular activity nih.govmdpi.com. The process involves the disruption of the DNA's helical structure, making it susceptible to cleavage by cellular enzymes and ultimately leading to the fragmentation of the genetic material youtube.com.

Investigation of Other Pharmacological Profiles (e.g., Anti-inflammatory, Neuroprotective, Antioxidant)

The therapeutic potential of this compound and its analogues extends beyond oncology. The core imidazole and acetamide structures are found in various compounds exhibiting a wide range of biological activities researchgate.netmdpi.com.

Anti-inflammatory Activity: Analogous compounds have demonstrated significant anti-inflammatory properties. For example, N-adamantyl-4-methylthiazol-2-amine (KHG26693) was shown to suppress inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells by decreasing levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS) nih.gov. The mechanism involves the downregulation of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov.

Neuroprotective Effects: The activation of microglia is associated with neurodegeneration in several diseases nih.gov. The anti-inflammatory effects of compounds like KHG26693 in microglial cells suggest a strong potential for neuroprotection nih.gov. By mitigating neuroinflammatory processes, these compounds could help protect neurons from damage in pathologies such as Alzheimer's and Parkinson's disease. Some pyrrole-containing compounds have also been evaluated for their neuroprotective properties in in-vitro neurotoxicity models mdpi.com.

Antioxidant Activity: Many acetamide and imidazole derivatives have been reported to possess antioxidant properties researchgate.netmdpi.com. They can protect biological systems from the harmful effects of oxidative processes by scavenging free radicals researchgate.net. The antioxidant activity is often evaluated through assays measuring the scavenging of radicals like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) or by estimating the reduction of ROS and NO production in stimulated macrophage cells researchgate.net. Some compounds have shown the ability to decrease malondialdehyde (MDA) production, an indicator of lipid peroxidation mdpi.com.

Molecular and Cellular Mechanisms of Action

Understanding the precise molecular and cellular targets is crucial for the rational design and development of therapeutic agents. Research into this compound analogues has begun to elucidate these mechanisms.

Interaction with Specific Enzymes (e.g., Dihydropteroate Synthase, Cyclin Dependent Kinases)

Cyclin-Dependent Kinases (CDKs): A primary mechanism of action for the anticancer effects of imidazole-4-N-acetamide derivatives is the inhibition of CDKs nih.govnih.govresearchgate.net. These enzymes are fundamental to cell cycle progression nih.gov. Specific analogues of this compound have been synthesized and evaluated for their ability to inhibit a panel of CDKs. In vitro kinase assays have shown that these compounds can inhibit CDK1, CDK2, CDK5, and CDK9 with varying potencies nih.gov. CDK2, in particular, has been identified as an exceptionally sensitive target, with several derivatives showing IC₅₀ values in the submicromolar range nih.gov. The selective inhibition of these kinases disrupts the cell cycle, leading to the antiproliferative effects observed in cancer cell lines nih.govmdpi.com.

Inhibitory Activities of Imidazole-4-N-acetamide Analogues against CDK/cyclin Complexes (IC₅₀, µM) nih.gov
TargetCompound 1Compound 2Compound 3Compound 4
CDK1/cyclin E1.18 ± 0.110.14 ± 0.01>101.50 ± 0.12
CDK2/cyclin E0.17 ± 0.010.08 ± 0.010.19 ± 0.020.12 ± 0.01
CDK5/p351.06 ± 0.090.11 ± 0.011.11 ± 0.102.10 ± 0.15
CDK9/cyclin K0.54 ± 0.040.10 ± 0.010.62 ± 0.050.29 ± 0.02

Dihydropteroate Synthase (DHPS): While the primary focus has been on CDKs, the structural motifs within this compound suggest potential interactions with other enzymes. DHPS is a key enzyme in the folate synthesis pathway in bacteria and is the target of sulfonamide antibiotics. While not a direct study of the title compound, research on other benzimidazole derivatives has explored their potential as inhibitors of essential mycobacterial enzymes, indicating that this class of compounds can be versatile in its enzyme-targeting capabilities nih.gov.

Receptor Binding and Signaling Pathway Modulation

The pharmacological effects of these compounds are often mediated through the modulation of complex intracellular signaling pathways.

For instance, the anti-inflammatory and antioxidative actions of the analogue KHG26693 are facilitated by inhibiting the cluster of differentiation 14 (CD14)/toll-like receptor 4 (TLR4)-dependent nuclear factor kappa B (NF-κB) signaling pathway nih.gov. NF-κB is a pivotal transcription factor that controls the expression of many pro-inflammatory genes. The compound also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), another key component of inflammatory signaling pathways nih.gov.

In the context of neuroprotection, some analogues have been found to upregulate the Nrf2/HO-1 pathway. This pathway plays a crucial role in the cellular defense against oxidative stress. By activating this pathway, the compounds can enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

Cellular Target Identification and Validation

Identifying the specific cellular targets of a new compound is a critical step in drug discovery. A combination of computational and experimental approaches is often employed. For imidazole-4-N-acetamide derivatives, computational methods such as molecular docking and non-equilibrium (NEQ) thermodynamics have been used to predict the relative free energies of binding to specific CDKs nih.gov. These predictions have shown a good correlation with the inhibitory potencies determined through experimental in vitro kinase assays, validating the computational approach nih.govresearchgate.net.

Another powerful method for target identification and validation involves genetic techniques. This can be seen in studies of other novel inhibitors, where the cellular target is identified by generating drug-resistant mutants and then performing whole-genome sequencing to identify mutations in the target protein nih.gov. For example, this method successfully identified the cell wall transporter MmpL3 as the target of a novel benzimidazole inhibitor of M. tuberculosis nih.gov. This approach provides strong evidence for the on-target activity of a compound within a cellular context.

Structure Activity Relationship Sar Studies and Rational Design of N 4 Methyl 1h Imidazol 2 Yl Acetamide Derivatives

Impact of Imidazole (B134444) Ring Substituents on Biological Potency

The imidazole ring is a cornerstone of the N-(4-Methyl-1H-imidazol-2-yl)acetamide scaffold, and its substitution pattern profoundly influences biological potency, target specificity, and pharmacokinetic properties. jopir.in Systematic modifications at various positions of the imidazole core have established clear SAR trends.

N-1 Position: Derivatization at the N-1 position of the imidazole ring is a key strategy for modulating metabolic stability and pharmacokinetic profiles. jopir.in

C-2 Position: Modifications at the C-2 position, where the acetamide (B32628) group is attached, primarily affect target specificity and the affinity of the molecule for its biological target. jopir.in In the context of related nitroimidazole antitubercular agents, the nature of the atom at the 2-position is critical; replacement of an ether oxygen with nitrogen or sulfur atoms can yield equipotent analogues. nih.gov

C-4 and C-5 Positions: Substituents at the C-4 and C-5 positions, such as the methyl group in the parent compound, generally influence pharmacokinetic properties. jopir.in For instance, in the design of Cyclin-Dependent Kinase (CDK) inhibitors, an isopropyl moiety was retained on the imidazole ring, which was chosen to replace a pyrazole core to potentially reduce hepatotoxicity. nih.gov

The electronic properties of substituents on the imidazole ring are also crucial. Electron-withdrawing groups can enhance certain activities, while electron-donating groups may improve others, highlighting the importance of electronic tuning for specific therapeutic applications. jopir.in

Table 1: Influence of Imidazole Ring Modifications on Biological Activity

PositionType of ModificationObserved ImpactReference
N-1Derivatization/AlkylationImpacts metabolic stability and pharmacokinetics jopir.in
C-2Substitution of linking atomInfluences target specificity and binding affinity jopir.innih.gov
C-4/C-5Alkyl group substitutionAffects pharmacokinetic properties jopir.in

Role of the Acetamide Moiety in Modulating Activity

The acetamide moiety is not merely a passive linker but an active participant in the molecular interactions that dictate biological activity. SAR studies on related scaffolds consistently demonstrate that modifications to this group can significantly alter potency.

In a series of tetrazol-2-yl-acetamide antitubercular agents, the integrity of the acetamide tail was found to be paramount for intramacrophage activity. verixiv.org Replacing the acetamide with a carboxylic acid or a methyl ester resulted in a near-complete loss of activity. verixiv.org Furthermore, modifying it to a methyl amide analog led to a substantial decrease in potency. verixiv.org This suggests that the hydrogen-bonding capabilities and specific conformation of the N-acetamide group are critical for its biological function.

Similarly, studies on N-acetamide substituted pyrazolopyrimidines have shown that N,N-disubstitution on the terminal acetamide allows for the introduction of diverse chemical groups without compromising binding affinity for the translocator protein (TSPO). nih.govwustl.edu This indicates that the acetamide nitrogen can serve as a versatile point for attaching larger terminal groups to probe different regions of a binding pocket. nih.govwustl.edu

Influence of Linker and Terminal Groups on Pharmacological Efficacy

Research on antitubercular nitroimidazoles, which feature a more complex imidazo-oxazine ring system, has shown that modifications at positions distal to the imidazole core can significantly impact activity. nih.gov For instance, replacing a benzylic oxygen in the linker with a nitrogen atom was found to slightly improve potency. nih.gov

In other molecular contexts, the terminal groups are key determinants of efficacy. In a series of N-acetamide indoles developed as antimalarials, the specific substitution pattern on a terminal aryl ring was critical for activity. nih.gov For example, 4-methyl aryl and 3-(4-methylpyridine) analogs were inactive, whereas isomers with the methyl group in a different position exhibited modest activity, underscoring the importance of the substituent's vector. nih.gov This highlights that both the composition and the spatial orientation of terminal groups are vital for effective interaction with the biological target.

Bioisosteric Replacements and Their Effects on Activity and Selectivity

Bioisosteric replacement is a powerful strategy in drug design used to optimize potency, selectivity, and pharmacokinetic properties by substituting one functional group with another that has similar physical or chemical properties. chem-space.com This approach has been applied to scaffolds related to this compound with varying degrees of success.

A key example involves the replacement of the acetamide group itself. In one study, an isoxazole was incorporated as a bioisostere of the amide in a tetrazol-2-yl-acetamide series. verixiv.org This change resulted in a compound that was substantially less active, indicating that the isoxazole was not a suitable mimic for the amide in that specific scaffold, likely due to differences in electronic properties and hydrogen bonding capacity. verixiv.org

In contrast, the replacement of entire heterocyclic rings can be more successful. The imidazole ring itself has been used as a bioisostere for a pyrazole ring in the design of CDK inhibitors to mitigate potential toxicity associated with the N-N bond of the pyrazole. nih.gov In another instance, a 4-(N-methyl-pyrazole) was identified as a suitable isosteric replacement for a 5-methyl-1,3,4-oxadiazole on an N-acetamide indole scaffold, maintaining potent antimalarial activity. nih.gov These examples demonstrate that the success of a bioisosteric replacement is highly context-dependent, relying on the specific role of the functional group within the molecular scaffold and its interaction with the target. nih.gov

Table 2: Examples of Bioisosteric Replacements and Their Outcomes

Original GroupBioisosteric ReplacementScaffold ContextEffect on ActivityReference
AmideIsoxazoleTetrazol-2-yl-acetamideSubstantially decreased verixiv.org
Pyrazole RingImidazole RingCDK InhibitorMaintained activity, reduced potential toxicity nih.gov
5-methyl-1,3,4-oxadiazole4-(N-methyl-pyrazole)N-acetamide indoleActivity maintained nih.gov

Rational Design Strategies for Enhanced Biological Profiles

The development of this compound derivatives with improved therapeutic potential relies on rational design strategies that integrate computational and synthetic chemistry. These approaches aim to optimize drug-target interactions, enhance selectivity, and improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Molecular docking and dynamics simulations are key tools used to predict and analyze the binding of imidazole derivatives to their target proteins. nih.gov For example, in the design of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, these simulations confirmed the stable binding of novel imidazole derivatives within the EGFR active site, which correlated well with experimental findings. nih.gov

For imidazole-4-N-acetamide derivatives designed as CDK inhibitors, a computational protocol based on non-equilibrium (NEQ) thermodynamics was used to predict the relative free energy of binding to different CDK isoforms. nih.gov This approach provided a rationale for the observed changes in activity and selectivity among the synthesized analogs and allowed for the prospective identification of compounds with a desired inhibitory profile. nih.gov Such in silico methods, combined with established medicinal chemistry principles like SAR and bioisosterism, enable a more targeted and efficient search for drug candidates with enhanced biological profiles. nih.gov

Emerging Research Directions and Future Perspectives for N 4 Methyl 1h Imidazol 2 Yl Acetamide

Applications in Coordination Chemistry and Metal Complexes

The imidazole (B134444) moiety is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. researchgate.netdergipark.org.tr The presence of the acetamide (B32628) group in N-(4-Methyl-1H-imidazol-2-yl)acetamide introduces additional donor atoms (oxygen and nitrogen), allowing it to act as a potentially multidentate ligand. This versatility opens up avenues for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with diverse structural topologies and properties. dergipark.org.tr

Research on related methylimidazole ligands has demonstrated their ability to form complexes with metals such as copper(II) and cadmium(II). dergipark.org.tr For instance, 2-methylimidazole has been used to synthesize complexes with distorted square planar or octahedral geometries around the metal center. dergipark.org.tr Similarly, 4-methylimidazole (B133652) has been shown to associate with cupric copper and zinc ions. acs.org These studies suggest that this compound could form mononuclear or polynuclear complexes, with the potential for creating intricate supramolecular structures through hydrogen bonding and π-π stacking interactions. researchgate.net The resulting metal complexes are expected to exhibit interesting magnetic, electronic, and photoluminescent properties, making them suitable for applications in sensors, catalysis, and materials science.

Table 1: Examples of Metal Complexes with Related Imidazole Ligands

LigandMetal IonResulting Complex StructurePotential Applications
2-Methylimidazole (2-meim)Cu(II)Dimeric structure, distorted square planar geometry [Cu2(μ-dmg)2(2-meim)4]∙5H2O dergipark.org.trCatalysis, Gas Storage dergipark.org.tr
2-Methylimidazole (2-meim)Cd(II)1D polymeric chain, distorted octahedral geometry {[Cd(μ-dmg)(2-meim)2]∙H2O}n dergipark.org.trLuminescence, Adsorption dergipark.org.tr
4-MethylimidazoleCu(II), Zn(II)Formation of stable association complexes acs.orgBioinorganic Chemistry Models
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideCd(II), Cu(II)Mononuclear complexes with octahedral and ethanol-completed coordination spheres nih.govAntibacterial Agents nih.gov

Catalytic Applications

Metal complexes derived from imidazole and its derivatives have shown significant promise in catalysis. allhdi.commdpi.com Copper, being an essential trace element with favorable redox properties, is often incorporated into proteins and enzymes involved in catalytic processes like oxygen transport and oxidation. allhdi.commdpi.com Specifically, copper complexes with N,O-environments have been investigated as catalysts for the selective oxidation of hydrocarbons, such as the conversion of cyclohexane to cyclohexanol and cyclohexanone, which are important precursors for industrial polymers. mdpi.com

Given that this compound can act as an N,O-donor ligand, its metal complexes, particularly with copper, are promising candidates for catalytic applications. The electronic and steric properties of the ligand can be fine-tuned by modifying the acetamide group or the imidazole ring, thereby influencing the catalytic activity and selectivity of the resulting complex. Future research could focus on synthesizing a range of these complexes and screening them for activity in various organic transformations, including oxidation, reduction, and carbon-carbon coupling reactions.

Advanced Materials Science Integration

The field of materials science is continuously seeking new molecular building blocks for the creation of functional materials. Imidazole-based ligands are particularly valuable for constructing coordination polymers and metal-organic frameworks (MOFs) due to their rigid structure and effective coordinating ability. dergipark.org.tr These materials are renowned for their high porosity, large surface areas, and tunable properties, making them suitable for applications in gas storage, separation, and sensing.

This compound, with its multiple coordination sites, could be employed as a versatile linker to construct novel 1D, 2D, or 3D supramolecular structures. dergipark.org.tr The integration of the acetamide functionality provides opportunities for post-synthetic modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications. For instance, the hydrogen-bonding capabilities of the amide group could be exploited to direct the self-assembly process and enhance the stability of the resulting framework.

Development of Novel Therapeutic Agents

The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities. nih.gov Derivatives of imidazole have been developed as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov Similarly, the acetamide moiety is a common feature in many pharmaceuticals and contributes to the molecule's pharmacokinetic and pharmacodynamic properties.

The hybrid structure of this compound makes it a highly attractive scaffold for the development of new therapeutic agents. nih.gov Studies on related imidazole and acetamide derivatives have demonstrated significant biological potential. For example, various 2-substituted imidazole derivatives have shown potent antimicrobial and anticancer activities. nih.gov N-substituted acetamides have also been investigated as inhibitors of Mycobacterium tuberculosis and as α-glucosidase inhibitors for managing diabetes. nih.govnih.gov

Future research will likely involve the synthesis and biological evaluation of a library of derivatives based on the this compound core. By introducing various substituents on the imidazole ring and the acetamide nitrogen, it may be possible to optimize the compound's activity against specific biological targets, including bacterial enzymes, protein kinases, and cancer cell lines. nih.govresearchgate.net

Table 2: Biological Activities of Related Imidazole and Acetamide Derivatives

Compound ClassBiological ActivityExample Target/OrganismReference
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesAntimicrobial, Anticancer, AntitubercularS. aureus, E. coli, MCF7, HCT116, M. tuberculosis H37Rv nih.gov
Tetrazol-2-yl-acetamidesAntitubercularDrug-resistant M. tuberculosis strains verixiv.org
N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivativesα-glucosidase inhibitionα-glucosidase enzyme nih.gov
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobial, AntiproliferativeGram-positive/negative bacteria, MCF7 cell line researchgate.net
Imidazole-based supramolecular complexesAnticancerDLD-1 and MCF-7 cancer cell lines nih.gov

Synergistic Effects with Other Therapeutic Modalities

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of infectious diseases and cancer. This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. dovepress.com This can help to increase efficacy, reduce dosages, and overcome drug resistance.

Imidazole-containing compounds have been investigated for their synergistic potential. For instance, imidazole antifungals like ketoconazole can enhance the activity of other drugs. elifesciences.org There is a growing interest in exploring novel compounds that can act synergistically with existing antibiotics and anticancer agents.

Future studies could investigate the potential of this compound and its derivatives to act synergistically with established therapeutic agents. For example, in tuberculosis treatment, compounds that inhibit the cytochrome bd oxidase of M. tuberculosis have shown synergy with Q203, an inhibitor of the bc1 complex. nih.gov Given the established antitubercular potential of related scaffolds, this compound derivatives could be evaluated in similar combination studies. Such research could lead to the development of novel, more effective treatment regimens for a range of diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-Methyl-1H-imidazol-2-yl)acetamide, and how are reaction conditions optimized?

  • Answer : The compound is typically synthesized via multi-step reactions involving condensation of substituted imidazole precursors with acetamide derivatives. For example, describes analogous syntheses using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole-thiazole moieties. Key parameters include solvent selection (e.g., DMF, ethanol), catalyst (e.g., CuI), and temperature control (reflux conditions). Purity is confirmed via recrystallization and spectroscopic validation (IR, NMR) .

Q. Which spectroscopic techniques are critical for characterizing N-(4-Methyl-1H-imidazol-2-yl)acetamide, and how are spectral data interpreted?

  • Answer :

  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide).
  • NMR : ¹H NMR identifies methyl groups (δ ~2.3 ppm for imidazole-CH₃) and acetamide protons (δ ~2.0–2.1 ppm for CH₃CO). ¹³C NMR verifies carbonyl carbons (δ ~170 ppm).
  • Elemental Analysis : Validates empirical formula (e.g., C₆H₉N₃O; ) .

Q. How is the purity of N-(4-Methyl-1H-imidazol-2-yl)acetamide assessed during synthesis?

  • Answer : Purity is ensured via chromatographic techniques (TLC, HPLC) and melting point determination. Elemental analysis discrepancies between calculated and observed values (e.g., ±0.3% for C, H, N) indicate impurities. Recrystallization in solvents like ethanol/DMF mixtures enhances purity .

Advanced Research Questions

Q. What computational approaches are used to study the conformational dynamics of N-(4-Methyl-1H-imidazol-2-yl)acetamide derivatives?

  • Answer : Density Functional Theory (DFT) calculations and molecular dynamics simulations analyze rotational barriers and tautomeric equilibria. highlights intramolecular hydrogen bonding (e.g., N–H···O=C) stabilizing specific conformers. Software like Gaussian or ORCA is employed for energy minimization .

Q. How do substituents on the imidazole ring influence the physicochemical properties of N-(4-Methyl-1H-imidazol-2-yl)acetamide derivatives?

  • Answer : Substituents alter lipophilicity (logP), solubility, and hydrogen-bonding capacity. For example:

  • Electron-withdrawing groups (e.g., -F, -Br) increase polarity, reducing membrane permeability.
  • Methyl groups enhance steric hindrance, affecting binding affinity in biological assays ( ) .

Q. What strategies resolve contradictions in biological activity data for imidazole-acetamide derivatives across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Mitigation strategies include:

  • Standardized Protocols : Use consistent cell lines (e.g., HEK293 for kinase assays).
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
  • Structural Elucidation : X-ray crystallography or NOESY NMR to verify binding conformations ( ) .

Q. How is molecular docking utilized to predict the binding modes of N-(4-Methyl-1H-imidazol-2-yl)acetamide with biological targets?

  • Answer : Docking software (AutoDock Vina, Glide) models interactions between the acetamide carbonyl and target active sites. demonstrates that derivatives like 9c bind to kinase ATP pockets via π-π stacking (imidazole-phenyl interactions) and hydrogen bonding (e.g., with Asp86 in p38 MAPK) .

Methodological Notes

  • Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) to prevent oxidation of imidazole intermediates.
  • Computational Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.